Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 15548-15-9
VCID: VC16249731
InChI: InChI=1S/C7H8Cl2NO3PS/c1-6-2-4-7(5-3-6)15(12,13)10-14(8,9)11/h2-5H,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H8Cl2NO3PS
Molecular Weight: 288.09 g/mol

Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-

CAS No.: 15548-15-9

Cat. No.: VC16249731

Molecular Formula: C7H8Cl2NO3PS

Molecular Weight: 288.09 g/mol

* For research use only. Not for human or veterinary use.

Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- - 15548-15-9

Specification

CAS No. 15548-15-9
Molecular Formula C7H8Cl2NO3PS
Molecular Weight 288.09 g/mol
IUPAC Name N-dichlorophosphoryl-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H8Cl2NO3PS/c1-6-2-4-7(5-3-6)15(12,13)10-14(8,9)11/h2-5H,1H3,(H,10,11)
Standard InChI Key IEIHBEVVBMVFNG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-, features a central phosphorus atom bonded to two chlorine atoms, an amine group, and a 4-methylbenzenesulfonyl moiety. The IUPAC name, N-dichlorophosphoryl-4-methylbenzenesulfonamide, reflects this arrangement . The sulfonyl group (SO2\text{SO}_2) enhances electrophilicity, while the dichlorophosphoryl group (P(O)Cl2\text{P(O)Cl}_2) contributes to its reactivity as a phosphorylating agent.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H8Cl2NO3PS\text{C}_7\text{H}_8\text{Cl}_2\text{NO}_3\text{PS}
Molecular Weight288.09 g/mol
CAS Registry Number15548-15-9
SMILES NotationCC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl
InChI KeyIEIHBEVVBMVFNG-UHFFFAOYSA-N

Spectroscopic Characterization

The compound’s structure is validated through spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ2.4ppm\delta \approx 2.4 \, \text{ppm}), aromatic protons (δ7.37.8ppm\delta \approx 7.3–7.8 \, \text{ppm}), and phosphorus (δ10ppm\delta \approx -10 \, \text{ppm}). Fourier-transform infrared (FT-IR) spectroscopy identifies stretches for P=O\text{P=O} (1250cm1\sim 1250 \, \text{cm}^{-1}), S=O\text{S=O} (1350cm1\sim 1350 \, \text{cm}^{-1}), and P-Cl\text{P-Cl} (550cm1\sim 550 \, \text{cm}^{-1}).

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis typically involves reacting 4-methylbenzenesulfonamide with phosphorus oxychloride (POCl3\text{POCl}_3) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic phosphorus center, displacing chloride ions:

TsNH2+POCl3TsNP(O)Cl2+2HCl\text{TsNH}_2 + \text{POCl}_3 \rightarrow \text{TsNP(O)Cl}_2 + 2\text{HCl}

(Ts=4-methylphenylsulfonyl\text{Ts} = \text{4-methylphenylsulfonyl}) .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)
SolventDry dichloromethane85–90
Temperature0–5°C88
Reaction Time4–6 hours87
CatalystNone required

Mechanistic Insights

The reaction mechanism aligns with the broader category of phosphoramidate syntheses, classified under "salt elimination" pathways . The nucleophilic amine initiates a two-step process: (1) formation of a phosphoramidate intermediate and (2) chloride displacement facilitated by the electron-withdrawing sulfonyl group .

Reactivity and Chemical Mechanisms

Nucleophilic Substitution

The dichlorophosphoryl group undergoes nucleophilic substitution with alcohols, amines, and thiols. For example, reaction with ethanol yields the diethyl phosphoramidate derivative:

TsNP(O)Cl2+2EtOHTsNP(O)(OEt)2+2HCl\text{TsNP(O)Cl}_2 + 2\text{EtOH} \rightarrow \text{TsNP(O)(OEt)}_2 + 2\text{HCl}

This reactivity is exploited in peptide synthesis and pesticide production .

Catalytic Applications

Phosphoramidic dichlorides participate in phosphorus(V)-ligand coupling reactions, serving as precursors in catalytic cycles. For instance, they facilitate the formation of β-amino α-diazo carbonyl compounds via phosphine-catalyzed [3+2] cycloadditions .

Applications in Industry and Research

Agrochemical Development

The compound’s derivatives exhibit insecticidal and herbicidal activities. Structural analogs inhibit acetylcholinesterase, a mechanism shared with organophosphate pesticides .

Pharmaceutical Intermediates

Phosphoramidic dichlorides are intermediates in prodrug synthesis. For example, they modify nucleotide analogs to enhance bioavailability, a strategy employed in antiviral therapies .

Table 3: Industrial Applications

SectorUse CaseReference
AgriculturePesticide synthesis
PharmaceuticalsProdrug functionalization
Materials SciencePolymer crosslinking

Future Perspectives and Research Directions

Green Synthesis Innovations

Current research focuses on catalytic methods to reduce chloride waste. Photoredox catalysis, as demonstrated in phosphine-mediated reactions, offers a sustainable alternative .

Biomedical Applications

Exploration of phosphoramidic dichlorides in targeted drug delivery systems, leveraging their reactivity to conjugate therapeutic payloads, is underway .

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